REACTION_CXSMILES
|
[C:1]([CH:6]=[C:7]1[CH:11]2[CH2:12][CH2:13][CH:8]1[CH2:9][CH2:10]2)([O:3]CC)=[O:2].C(O)C.[H][H].[OH-].[K+]>[Pd].O>[CH:8]12[CH:7]([CH2:6][C:1]([OH:3])=[O:2])[CH:11]([CH2:10][CH2:9]1)[CH2:12][CH2:13]2 |f:3.4|
|
Name
|
7-carbethoxymethylene-bicyclo[2.2.1]heptane
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=C1C2CCC1CC2
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is absorbed
|
Type
|
CUSTOM
|
Details
|
(about 1.2 liters are absorbed)
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
The solution is then refluxed until
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed by evaporation under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue dissolved in 200 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted three times with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness, under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C12CCC(CC1)C2CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |